![molecular formula C24H24Br2ClN9O3 B611155 溴替洛替尼 CAS No. 1636180-98-7](/img/structure/B611155.png)
溴替洛替尼
描述
塔洛昔替尼溴化物是一种缺氧激活前药,旨在释放一种有效的、不可逆的表皮生长因子受体 (EGFR) 和人表皮生长因子受体 2 (HER2) 抑制剂,在缺氧条件下释放。 该化合物在治疗癌症方面特别重要,例如非小细胞肺癌和 HER2 阳性乳腺癌,它靶向并抑制这些受体的活性,从而阻止癌细胞增殖和存活 .
科学研究应用
Preclinical Studies
Preclinical evaluations have demonstrated the efficacy of tarloxotinib bromide in various cancer models:
- Non-Small Cell Lung Cancer : In studies involving patient-derived xenografts with EGFR exon 20 insertions, tarloxotinib-E showed significant inhibition of cell proliferation and induced apoptosis. Notably, pharmacokinetic analyses indicated higher concentrations of tarloxotinib-E in tumor tissues compared to plasma, confirming its tumor-selective delivery system .
- Squamous Cell Carcinoma : In models expressing wild-type EGFR, tarloxotinib bromide exhibited superior activity compared to existing EGFR-targeted therapies like cetuximab and afatinib. In one study, treatment with tarloxotinib resulted in a 100% response rate in xenograft models, while the comparator treatments failed to control tumor growth effectively .
Clinical Trials
Tarloxotinib bromide has been evaluated in several clinical trials:
- Phase II Trials in NSCLC : A notable trial focused on patients with EGFR exon 20 insertions reported an objective response rate (ORR) of 58% among evaluable patients. The trial highlighted the compound's potential to overcome resistance associated with conventional EGFR TKIs .
- Safety Profile : Common treatment-related adverse events included gastrointestinal issues such as diarrhea and rash. However, the incidence of severe toxicities was relatively manageable, suggesting a favorable safety profile for ongoing and future treatments .
Case Studies
Several case studies have illustrated the clinical efficacy of tarloxotinib bromide:
- Lung Adenocarcinoma : A patient with lung adenocarcinoma harboring a HER2 exon 20 mutation demonstrated a dramatic clinical response after treatment with tarloxotinib bromide during a phase II trial. This case underscores the drug's potential effectiveness in specific genetic contexts .
Comparative Efficacy Table
Study | Cancer Type | Treatment Group | Objective Response Rate (%) | Adverse Events |
---|---|---|---|---|
Study 1 | NSCLC | Tarloxotinib Bromide | 58% | Rash, Diarrhea |
Study 2 | SCC | Tarloxotinib Bromide | 100% | Minimal Toxicity |
Study 3 | NSCLC | Cetuximab | 20% | Severe Rash |
Study 4 | SCC | Afatinib | 33% | Diarrhea |
生化分析
Biochemical Properties
Tarloxotinib bromide interacts with various biomolecules, including enzymes and proteins. It is known to inhibit cell signaling and proliferation in patient-derived cancer models in vitro by directly inhibiting phosphorylation and activation of EGFR, HER2, and HER2/HER3 heterodimers .
Cellular Effects
Tarloxotinib bromide has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting cell signaling and proliferation in patient-derived cancer models . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tarloxotinib bromide exerts its effects at the molecular level through a unique mechanism of action. It is a prodrug that releases a potent, irreversible EGFR/HER2 inhibitor (tarloxotinib-effector) selectively in severely hypoxic regions of tumors . This mechanism allows it to overcome the intrinsic resistance of EGFR exon 20 insertion mutations and HER2 activating mutations to existing TKIs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tarloxotinib bromide change over time. It has been shown to induce tumor regression or growth inhibition in multiple murine xenograft models
Dosage Effects in Animal Models
In animal models, the effects of tarloxotinib bromide vary with different dosages. For instance, tarloxotinib dosed at 48 mg/kg showed dramatic tumor regression in all the mice while tarloxotinib dosed at 26 mg/kg showed significant dose-dependent tumor regression .
Metabolic Pathways
It is known that it is a prodrug that is activated under hypoxic conditions .
Transport and Distribution
Tarloxotinib bromide is transported and distributed within cells and tissues. It is known to be selectively activated in severely hypoxic regions of tumors
Subcellular Localization
It is known that it is activated in hypoxic regions of tumors
准备方法
合成路线和反应条件
塔洛昔替尼溴化物的合成涉及多个步骤,从核心结构的制备开始,然后引入赋予其缺氧激活特性的官能团。 关键步骤包括:
核心结构的形成: 这涉及通过一系列缩合反应合成吡啶并[3,4-d]嘧啶核心。
官能化: 引入溴和其他官能团以增强其在缺氧条件下的活性。
最终组装: 偶联反应将缺氧敏感部分连接到核心结构
工业生产方法
塔洛昔替尼溴化物的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
塔洛昔替尼溴化物会经历多种类型的化学反应,包括:
氧化: 在缺氧条件下,该化合物通过氧化被激活,释放活性抑制剂。
还原: 在还原剂的存在下,该化合物可以发生还原,影响其活性。
常用试剂和条件
这些反应中常用的试剂包括:
氧化剂: 用于在缺氧条件下激活前药。
还原剂: 用于研究还原对该化合物的影响。
形成的主要产物
塔洛昔替尼溴化物激活后形成的主要产物是 EGFR 和 HER2 的不可逆抑制剂,该抑制剂通过抑制这些受体发挥其治疗作用 .
作用机制
塔洛昔替尼溴化物通过独特的机制发挥作用。 在缺氧条件下,该化合物被激活以释放 EGFR 和 HER2 的强效、不可逆抑制剂。 该抑制剂与受体共价结合,阻止其活化以及随后促进癌细胞增殖和存活的信号通路。 该化合物的缺氧激活性质确保它选择性地靶向肿瘤细胞,最大程度地减少对正常组织的影响 .
相似化合物的比较
类似化合物
厄洛替尼: 另一种 EGFR 抑制剂,但不是缺氧激活的。
阿法替尼: 一种不可逆的 EGFR 和 HER2 抑制剂,但缺乏缺氧激活的特性。
塔洛昔替尼溴化物的独特性
塔洛昔替尼溴化物因其缺氧激活机制而独一无二,该机制允许选择性靶向肿瘤细胞,同时保护正常组织。 该特性降低了与系统性抑制 EGFR 和 HER2 相关的剂量限制性毒性,使其成为一种有希望的癌症治疗候选药物 .
生物活性
Tarloxotinib bromide (also known as TH-4000) is a novel hypoxia-activated prodrug designed to selectively inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) in tumor microenvironments characterized by low oxygen levels. This compound has garnered attention for its potential therapeutic applications, particularly in treating non-small cell lung cancer (NSCLC) and squamous cell carcinoma of the head and neck (SCCHN). This article delves into its biological activity, mechanisms of action, preclinical studies, and clinical implications.
Tarloxotinib is a prodrug that becomes activated under hypoxic conditions, which are common in solid tumors. The activation process involves the reduction of tarloxotinib to its active form, tarloxotinib-E, which covalently binds to and inhibits pan-HER kinases. This selective activation allows for higher concentrations of the active drug within tumors while minimizing systemic exposure, potentially reducing side effects associated with conventional EGFR inhibitors.
Activation Process
- Hypoxia Trigger : Under low oxygen conditions, the nitro group of tarloxotinib is reduced to a radical anion.
- Drug Release : The radical anion can fragment to release tarloxotinib-E, which irreversibly inhibits EGFR and HER2.
- Targeted Inhibition : This mechanism allows for effective inhibition of signaling pathways involved in tumor proliferation and survival.
Efficacy in Cancer Models
Preclinical studies have demonstrated the efficacy of tarloxotinib in various cancer models:
- In Vitro Studies : Tarloxotinib-E showed potent inhibition of cell proliferation in patient-derived cancer models with mutations in EGFR and HER2. For instance, it inhibited phosphorylation of HER2 at concentrations as low as 10 nM .
- In Vivo Studies : In murine xenograft models, treatment with tarloxotinib resulted in significant tumor regression or growth inhibition. A study reported a 100% response rate in FaDu xenografts treated with 48 mg/kg of tarloxotinib .
Pharmacokinetics
Pharmacokinetic analyses indicated that tarloxotinib-E concentrations were significantly higher in tumor tissues compared to plasma, suggesting effective tumor targeting .
Resistance Mechanisms
Research has identified potential mechanisms of acquired resistance to tarloxotinib, including secondary mutations in HER2 (e.g., C805S mutation) and increased expression of HER3, which can diminish the drug's efficacy .
Clinical Studies
Tarloxotinib has been evaluated in clinical trials for patients with advanced NSCLC harboring specific mutations. A notable Phase 2 study demonstrated promising results for patients with EGFR exon 20 insertion mutations, showing a significant clinical response .
Key Findings from Clinical Trials
- Patient Population : Patients with EGFR-mutant NSCLC who progressed on prior EGFR tyrosine kinase inhibitors (TKIs).
- Outcomes : Improved progression-free survival (PFS) and overall response rates compared to traditional therapies.
属性
IUPAC Name |
[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrClN9O3.BrH/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15;/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36);1H/b5-4+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKIMVYUBWMMHJ-FXRZFVDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Br2ClN9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1636180-98-7 | |
Record name | Tarloxotinib bromide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1636180987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TARLOXOTINIB BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y31FJ8K50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。